N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a fluorine atom on the benzothiazole ring, which imparts unique chemical and biological properties. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide typically involves the condensation of 6-fluoro-1,3-benzothiazole with a suitable quinoline derivative. The reaction is carried out under mild conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction . The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide or alkyl halides.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, alcohol derivatives, and substituted benzothiazole derivatives. These products can exhibit different biological activities and can be further modified for specific applications .
Scientific Research Applications
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
N-(6-fluoro-1,3-benzothiazol-2-yl)formamide: This compound shares the benzothiazole core structure but lacks the quinoline moiety.
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide: This compound has a phenoxyacetamide group instead of the quinolinecarboxamide group.
1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides: These compounds are synthesized for their potential antifungal and antibacterial activities.
Uniqueness
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide is unique due to its combination of the benzothiazole and quinoline moieties, which imparts a distinct set of chemical and biological properties. The presence of the fluorine atom enhances its stability and bioavailability, making it a promising candidate for further development in various scientific and industrial applications .
Properties
Molecular Formula |
C22H20FN3O3S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-pentylquinoline-3-carboxamide |
InChI |
InChI=1S/C22H20FN3O3S/c1-2-3-6-11-26-16-8-5-4-7-14(16)19(27)18(21(26)29)20(28)25-22-24-15-10-9-13(23)12-17(15)30-22/h4-5,7-10,12,27H,2-3,6,11H2,1H3,(H,24,25,28) |
InChI Key |
SOUUXYADTPUSOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.